

# Application Notes and Protocols for LAH5 in Molecular Biology

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## Compound of Interest

Compound Name: LAH5

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These application notes provide a comprehensive overview of the in vitro applications of the **LAH5** peptide in molecular biology, with a primary focus on its use as a delivery vehicle for CRISPR-Cas9 gene-editing reagents. Detailed protocols for key experiments are provided to facilitate the practical implementation of this technology in the laboratory.

## Introduction to LAH5

**LAH5** is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) with the sequence KKALLALALHHLAHLAHLALALKKA.<sup>[1]</sup> It was initially developed for the delivery of plasmid DNA.<sup>[1]</sup> More recently, it has been effectively repurposed for the intracellular delivery of ribonucleoprotein (RNP) complexes, specifically the Cas9 protein and single-guide RNA (sgRNA) required for CRISPR-mediated gene editing.<sup>[1][2][3][4][5][6]</sup> The histidine-rich nature of **LAH5** is thought to be crucial for its mechanism of action, facilitating endosomal escape and the release of its cargo into the cytoplasm.<sup>[1]</sup>

## Core Application: CRISPR-Cas9 RNP Delivery for Gene Editing

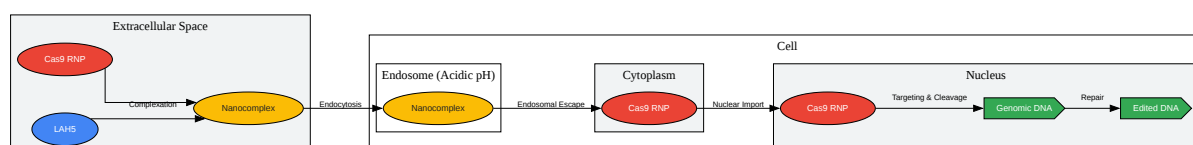
The primary in vitro application of **LAH5** is to mediate the efficient delivery of CRISPR-Cas9 RNPs into a variety of cell lines for gene editing purposes, including both gene knockouts and precise modifications via homology-directed repair (HDR).<sup>[2][3][4][5][6]</sup> **LAH5** forms

nanocomplexes with the RNP cargo, enabling cellular uptake.[2][3][4][5][6] This delivery system has been successfully demonstrated in cell lines such as HEK293T, HeLa, HEPG2, ARPE-19, and primary human fibroblasts.[2][6]

## Mechanism of Action:

The proposed mechanism for **LAH5**-mediated delivery involves the following steps:

- **Nanocomplex Formation:** The cationic **LAH5** peptide interacts with the anionic Cas9 RNP to form stable nanocomplexes.
- **Cellular Internalization:** These nanocomplexes are internalized by target cells, likely through the endocytic pathway.[2][4]
- **Endosomal Escape:** The histidine residues in **LAH5** become protonated in the acidic environment of the endosome, leading to endosomal membrane destabilization and release of the RNP into the cytoplasm.[1]
- **Nuclear Translocation and Gene Editing:** The Cas9 RNP, now in the cytoplasm, translocates to the nucleus where it can perform the targeted gene editing.



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**Caption:** Proposed mechanism of **LAH5**-mediated Cas9 RNP delivery.

## Quantitative Data Summary

The following tables summarize key quantitative data for the formation and application of **LAH5**-RNP nanocomplexes.

**Table 1: Nanocomplex Characterization**

Molar Ratio (RNP:LAH5)	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV) at pH 7.4	Zeta Potential (mV) at pH 5.4
1:50	~150	~0.3	~5	~15
1:100	~160	~0.3	~6	~18
1:150	~170	~0.3	~7	~20
1:200	~180	~0.3	~8	~22
1:250	~200	~0.3	~9	~25

Note: The size and zeta potential can vary depending on the specific cargo and buffer conditions. The data presented are approximations based on published findings.<sup>[7][8]</sup>

**Table 2: Gene Editing Efficiency in Various Cell Lines**

Cell Line	Target Gene	RNP:LAH5 Ratio	HDR Efficiency (%)	Indel Frequency (%)
HEK293T (Stoplight Reporter)	Reporter	1:1:250 (RNP:HDR Template:LAH5)	~12	N/A
HEK293T	CCR5	1:250	N/A	~25-30
HeLa	CCR5	1:250	N/A	~30-40
HEPG2	CCR5	1:250	N/A	~15-20
ARPE-19	CCR5	1:250	N/A	~10-15
Primary Human Fibroblasts	CCR5	1:250	N/A	~5-10

Note: Gene editing efficiencies are highly dependent on the cell type, target locus, and experimental conditions.<sup>[2][6]</sup> A modified version of **LAH5**, C18:1-**LAH5**, has shown

significantly enhanced gene editing efficiency, reaching up to 63% in HEK293T cells.[9]

## Experimental Protocols

### Protocol 1: Formation of LAH5-RNP Nanocomplexes

This protocol describes the preparation of nanocomplexes for the delivery of Cas9 RNP and an optional single-stranded DNA (ssDNA) homology-directed repair (HDR) template.

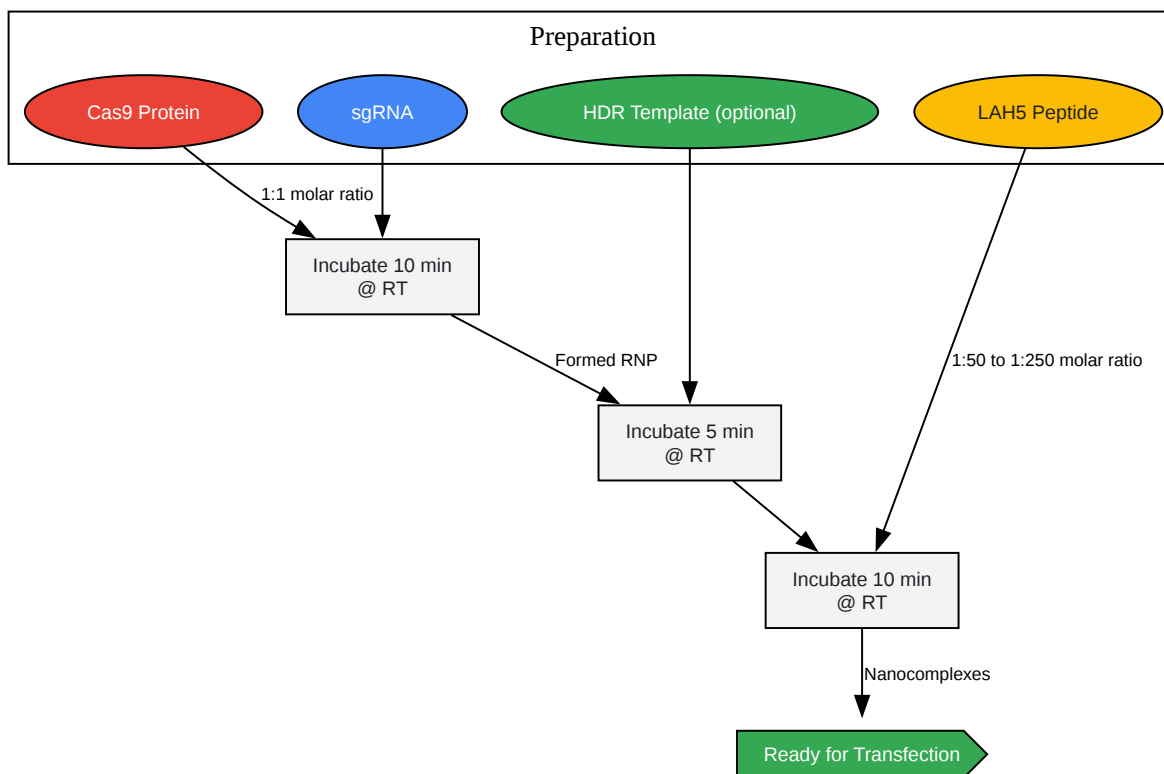
#### Materials:

- spCas9 protein
- Chemically synthesized sgRNA
- **LAH5** peptide solution
- ssDNA HDR template (optional)
- Nuclease-free water
- Opti-MEM or other serum-free medium

#### Procedure:

- Prepare Cas9 RNP: a. In a sterile, nuclease-free microcentrifuge tube, mix Cas9 protein and sgRNA at a 1:1 molar ratio. b. Incubate at room temperature for 10 minutes to allow for RNP formation.
- Add HDR Template (if applicable): a. If performing HDR, add the ssDNA template to the pre-formed RNP. Molar ratios of RNP to HDR template can vary, with 1:1, 1:2, and 1:4 being common starting points.[2] b. Incubate at room temperature for 5 minutes.[2]
- Form Nanocomplexes: a. Add the **LAH5** peptide to the RNP or RNP/HDR mixture. The molar ratio of RNP to **LAH5** can be varied, with ratios between 1:50 and 1:250 being effective.[2] b. Gently mix and incubate at room temperature for 10 minutes to allow for the formation of nanocomplexes.[2]

- Cell Transfection: a. The freshly prepared nanocomplexes are now ready to be added to cells in culture. It is recommended to add the complexes to cells in a serum-free medium like Opti-MEM.



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## References

- 1. mdpi.com [mdpi.com]
- 2. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Lipopeptide-mediated Cas9 RNP delivery: A promising broad therapeutic strategy for safely removing deep-intronic variants in ABCA4 - PMC [pmc.ncbi.nlm.nih.gov]
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